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Compound of Interest

Compound Name: Telmisartan Amide

Cat. No.: B127455 Get Quote

Application Note and Protocol

This document provides a detailed protocol for a stability-indicating reversed-phase high-

performance liquid chromatography (RP-HPLC) method for the quantitative determination of

telmisartan and its process-related and degradation impurities. This method is crucial for

researchers, scientists, and drug development professionals involved in the quality control and

stability testing of telmisartan in bulk drug substances and pharmaceutical formulations.

Introduction
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the

management of hypertension. To ensure the quality, safety, and efficacy of telmisartan drug

products, a validated stability-indicating analytical method is required to separate and quantify

the active pharmaceutical ingredient (API) from any potential impurities and degradation

products that may form during manufacturing, storage, or under stress conditions. This

application note describes a robust RP-HPLC method that effectively separates telmisartan

from its known impurities and degradation products generated under various stress conditions

as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols
Materials and Reagents

Telmisartan reference standard and impurity standards
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Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Trifluoroacetic acid (TFA)

Water (HPLC grade)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the

table below.
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Parameter Specification

HPLC System
Agilent 1260 Infinity II or equivalent with

UV/PDA detector

Column
Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5

µm) or equivalent C18 column[1]

Mobile Phase A 0.05% Trifluoroacetic acid in water[1]

Mobile Phase B Acetonitrile[1]

Gradient Elution
A gradient program is utilized for optimal

separation (refer to specific instrument settings)

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30 °C[2]

Detection Wavelength 230 nm[1][2]

Preparation of Solutions
2.3.1. Buffer and Mobile Phase Preparation

Mobile Phase A: Add 0.5 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix

well.

Mobile Phase B: Use HPLC grade acetonitrile.

2.3.2. Standard Stock Solution Preparation

Accurately weigh and transfer about 25 mg of Telmisartan reference standard into a 25 mL

volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume

with methanol.

2.3.3. Sample Solution Preparation
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Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to

25 mg of Telmisartan into a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for

15 minutes with intermittent shaking, and then make up the volume with methanol. Centrifuge a

portion of the solution at 5000 rpm for 10 minutes and use the supernatant for analysis.

Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the

method. The following conditions can be applied to the drug substance or drug product.

Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the

solution at 80°C for 2 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH and

dilute to a final concentration of 100 µg/mL with the mobile phase.

Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.

Reflux the solution at 80°C for 8 hours.[2] After cooling, neutralize the solution with 0.1 N HCl

and dilute to a final concentration of 100 µg/mL with the mobile phase.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep

the solution at room temperature for 2 days.[2] Dilute to a final concentration of 100 µg/mL

with the mobile phase.

Thermal Degradation: Expose the solid drug substance to a dry heat of 50°C for 1 month.[2]

After exposure, prepare a sample solution at a concentration of 100 µg/mL.

Photolytic Degradation: Expose the solid drug substance to sunlight (60,000-70,000 lux) for

2 days.[2] After exposure, prepare a sample solution at a concentration of 100 µg/mL.

Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure it is

suitable for its intended purpose. A summary of the validation parameters is presented below.
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Validation Parameter Typical Acceptance Criteria

Specificity

The peak for Telmisartan should be pure and

well-resolved from impurities and degradation

products.

Linearity Correlation coefficient (r²) ≥ 0.998[2]

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) ≤ 2.0%

Limit of Detection (LOD)
Signal-to-noise ratio of 3:1 (e.g., 0.01% w/w for

impurities)[1][3]

Limit of Quantitation (LOQ)
Signal-to-noise ratio of 10:1 (e.g., 0.03% w/w for

impurities)[1][3]

Robustness
The method should remain unaffected by small,

deliberate variations in method parameters.

Results and Data Presentation
Chromatographic Performance
The method demonstrates good separation of Telmisartan from its known impurities and

degradation products. A typical retention time for Telmisartan is approximately 28.82 minutes

under certain conditions, though this can vary based on the specific column and gradient profile

used.[4]

Forced Degradation Results
Telmisartan is found to be susceptible to degradation under acidic, alkaline, and oxidative

conditions.[2] It is relatively stable under neutral, thermal, and photolytic stress conditions.[2]

The percentage of degradation under various stress conditions is summarized in the table

below.
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Stress
Condition

Reagent/Condi
tion

Duration Temperature
% Degradation
(Typical)

Acid Hydrolysis 0.1 N HCl 4 hours 60 °C 6.24%[5][6]

Alkaline

Hydrolysis
0.1 N NaOH 4 hours 60 °C 11.69%[6]

Oxidation 30% H₂O₂ 4 hours 60 °C 14.51%[6]

Thermal Dry Heat 48 hours 60 °C 14.9%[6]

Photolytic Sunlight 48 hours Ambient 14.77%[6]

Impurity Profile
The method is capable of separating and quantifying several known process-related and

degradation impurities of Telmisartan.[1] The limit of detection (LOD) and limit of quantitation

(LOQ) for these impurities are typically in the range of 0.01-0.02% and 0.03-0.05% (w/w),

respectively.[1][3]

Visualization of Experimental Workflow
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Sample & Standard Preparation

HPLC Analysis

Forced Degradation Studies

Method Validation (ICH)
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Reference Standard

Chromatographic Separation
(RP-HPLC)

Prepare Sample Solution
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Caption: Workflow for the development and validation of a stability-indicating HPLC method for

Telmisartan.

Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the

determination of Telmisartan and its impurities. The method is stability-indicating and can be

effectively used for the routine quality control analysis of Telmisartan in bulk drug and

pharmaceutical dosage forms, as well as for stability studies. The validation data confirms that

the method is suitable for its intended purpose and adheres to the requirements of regulatory

guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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